6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Description
The compound “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is known for its electron-withdrawing properties . The trifluoromethyl group is often used in medicinal chemistry and agrochemicals due to its steric similarity to hydrogen and its high electronegativity .
Synthesis Analysis
The synthesis of related compounds has been reported using various methods. For instance, trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines have been prepared using a three-step/one-pot procedure . Although this synthesis pertains to a slightly different compound, it provides insight into the potential synthetic routes that could be adapted for the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties . The tetrahydroquinazolin core is a bicyclic structure that provides a rigid framework for the molecule, potentially affecting its binding affinity to biological targets .Chemical Reactions Analysis
While specific chemical reactions of “this compound” are not detailed in the provided papers, the presence of reactive functional groups such as the trifluoromethyl group suggests that it could undergo typical reactions associated with these groups .Properties
IUPAC Name |
6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h4,6H,1-3H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPOTZHKLPAEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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